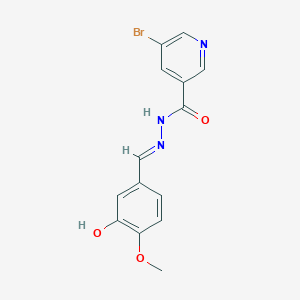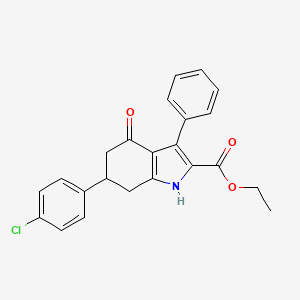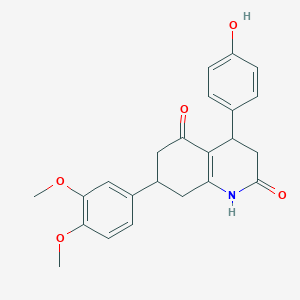
5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound "5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide" belongs to a class of compounds known as nicotinohydrazones.
Synthesis Analysis
- Nicotinohydrazones, including similar compounds to the one of interest, have been synthesized through various methods, often involving the reaction of nicotinic acid hydrazides with different aldehydes under specific conditions (Zhu et al., 2020).
Molecular Structure Analysis
- The molecular structure of similar nicotinohydrazones has been characterized using techniques like X-ray crystallography, showing features such as E configuration regarding azomethine groups and specific hydrogen bonding patterns (Zhu & Qiu, 2011).
Chemical Reactions and Properties
- Nicotinohydrazones, including similar compounds, exhibit interesting chemical behaviors, such as forming specific hydrogen bonds and dimers in certain conditions. They have been noted for their antimicrobial activities (Zhu et al., 2020).
Physical Properties Analysis
- The physical properties, such as crystal structure and space group, of similar compounds have been detailed through crystallographic analysis. They often crystallize in monoclinic space groups with specific unit cell dimensions (Zhu & Qiu, 2011).
Chemical Properties Analysis
- The chemical properties of similar nicotinohydrazones include their ability to form stable molecular configurations and specific interactions like hydrogen bonds. These properties contribute to their biological activities and potential applications (Zhu et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research on derivatives of 5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide has shown promise in anticancer applications. For example, compounds synthesized from similar structures have been screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, demonstrating potential efficacy in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Photochemical Applications for Cancer Treatment
New zinc phthalocyanine compounds substituted with Schiff base derivatives have shown high singlet oxygen quantum yields and good fluorescence properties, making them potent Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Molecular Structure and Characterization
Research into the synthesis and characterization of compounds related to 5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide has provided insights into their crystal structures, offering a foundation for further exploration of their physical and chemical properties (Mei-An Zhu & Qiu, 2011).
Bioactive Compound Interactions
Investigations into Schiff base compounds derived from similar structures have highlighted their potential bioactivity, including antibacterial, antifungal, antioxidant, and cytotoxic activities, as well as interactions with DNA, suggesting their utility in a wide range of biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Chemosensor for Bioactive Metal Ions
A study on a novel nicotinohydrazide-based chemosensor demonstrated its high selectivity and sensitivity for detecting bioactive zinc(II) ions, showcasing its potential for biocompatible and bioimaging applications in cancer cells (Patil et al., 2018).
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-13-3-2-9(4-12(13)19)6-17-18-14(20)10-5-11(15)8-16-7-10/h2-8,19H,1H3,(H,18,20)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMOMTWMKOPFAP-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)
![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)